1-Nitrobutane

Description

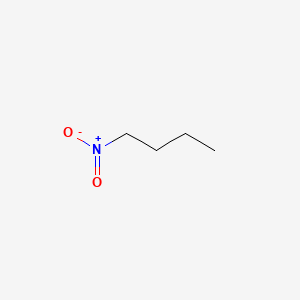

Structure

3D Structure

Properties

IUPAC Name |

1-nitrobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALZTFARIYUCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Record name | 1-NITROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020967 | |

| Record name | 1-Nitrobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nitrobutane is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |

| Record name | 1-NITROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitrobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

307 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1-NITROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | 1-NITROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.971 (NTP, 1992) - Less dense than water; will float | |

| Record name | 1-NITROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.79 [mmHg] | |

| Record name | 1-Nitrobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-05-4 | |

| Record name | 1-NITROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitrobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITROBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitrobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R02589S2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Nitrobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-nitrobutane, with a primary focus on its preparation from n-butane. Due to the inherent challenges in achieving high selectivity through direct nitration of alkanes, this guide also presents a more selective and widely used laboratory-scale synthesis from a functionalized butane (B89635) derivative.

Introduction

This compound is a valuable nitroalkane intermediate in organic synthesis. Its utility spans from being a precursor to n-butylamine via reduction to its application in the Henry (nitro-aldol) reaction for the formation of new carbon-carbon bonds.[1] The synthesis of this compound can be approached through several routes, with the direct nitration of n-butane being a method of industrial significance, albeit with notable selectivity challenges.

Synthesis from n-Butane: Direct Nitration

The direct nitration of n-butane is typically carried out in the vapor phase at elevated temperatures. This method operates via a free-radical mechanism, which inherently leads to a mixture of products due to the comparable reactivity of primary and secondary hydrogens in n-butane and the possibility of C-C bond cleavage at high temperatures.[1][2]

2.1. Vapor-Phase Nitration

Vapor-phase nitration involves the reaction of n-butane with a nitrating agent such as nitric acid or nitrogen dioxide at high temperatures.[3] The reaction is complex and results in a mixture of nitroalkanes.

Table 1: Reaction Conditions and Product Distribution for Vapor-Phase Nitration of n-Butane

| Parameter | Value/Description | Reference(s) |

| Reactants | n-Butane, Nitric Acid (vapor) | [1] |

| Temperature | 350-450 °C | [4][5] |

| Pressure | Atmospheric to elevated pressures | [2] |

| Mechanism | Free-radical chain reaction | [2][3] |

| Primary Products | This compound, 2-Nitrobutane (B1195486) | [1] |

| Byproducts | Nitromethane, Nitroethane, 1-Nitropropane, 2-Nitropropane, Oxidation products (aldehydes, ketones) | [1] |

| Selectivity | Low for this compound; product mixture is always obtained. | [1] |

| Separation | Fractional distillation is commonly used to separate the isomeric products. | [3] |

Note: Specific yields for this compound are highly dependent on the precise reaction conditions and catalyst systems used, which are often proprietary in industrial settings.

2.1.1. Experimental Protocol: General Procedure for Vapor-Phase Nitration

-

A flow reactor system capable of withstanding high temperatures and pressures.

-

Precise control of the flow rates of n-butane and the nitrating agent (e.g., nitric acid vapor).

-

A preheating zone to vaporize the reactants.

-

A reaction zone maintained at the desired temperature (e.g., 400-425 °C).

-

A condensation and collection system to trap the product mixture.

-

Subsequent fractional distillation to separate the components of the product mixture.

2.2. Liquid-Phase Nitration

Liquid-phase nitration of n-butane is less common and typically requires high pressures to maintain the butane in a liquid state at the necessary reaction temperatures. One described method involves heating n-butane with dilute nitric acid in a sealed tube at 140-150 °C.[6] This process also leads to a mixture of nitro products and presents significant safety challenges due to the high pressures and temperatures involved.[6]

Another approach is electrophilic nitration using potent nitrating agents like nitronium salts (e.g., nitronium hexafluorophosphate) in an inert solvent.[4][5] This method can also produce a mixture of this compound and 2-nitrobutane.[4]

Selective Synthesis of this compound from n-Butyl Bromide

A more selective and common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction of a 1-halobutane with a nitrite (B80452) salt. The Victor Meyer reaction, using silver nitrite, is a classic example that favors the formation of the C-nitro compound.[1]

3.1. Experimental Protocol: Synthesis of this compound from n-Butyl Bromide and Silver Nitrite

This protocol is adapted from established laboratory procedures.[7]

Materials and Equipment:

-

n-Butyl bromide (dry)

-

Silver nitrite (dry)

-

Absolute ethanol (B145695) or methanol

-

Anhydrous ether

-

250 ml distilling flask

-

Reflux condenser with a calcium chloride drying tube

-

Steam bath

-

Oil bath

-

Distillation apparatus

Procedure:

-

Preparation of Silver Nitrite: Wash the silver nitrite with absolute ethanol or methanol, followed by anhydrous ether. Dry the silver nitrite in an oven at 100 °C for 30 minutes.

-

Reaction Setup: In a 250 ml distilling flask, place 50 ml (64 g) of dry n-butyl bromide and 80 g of dry silver nitrite. Attach a reflux condenser fitted with a calcium chloride drying tube.

-

Reaction at Room Temperature: Allow the mixture to stand at room temperature for 2 hours.

-

Heating: Heat the mixture on a steam bath for 4 hours.

-

Further Heating: Subsequently, heat the mixture in an oil bath at 110 °C for 8 hours.

-

Purification: After the reaction is complete, distill the mixture. Collect the fraction boiling between 149-151 °C. This fraction contains pure this compound.

Table 2: Quantitative Data for the Synthesis of this compound from n-Butyl Bromide

| Parameter | Value | Reference |

| Reactants | n-Butyl Bromide, Silver Nitrite | [7] |

| Yield | Approximately 18 g (from 64 g of n-butyl bromide) | [7] |

| Boiling Point of Product | 149-151 °C | [7] |

Reaction Mechanisms and Workflows

4.1. Free-Radical Nitration of n-Butane

The vapor-phase nitration of n-butane proceeds through a free-radical chain reaction. The key steps are initiation, propagation, and termination.

Caption: Free-radical mechanism for the vapor-phase nitration of n-butane.

4.2. Experimental Workflow for Selective Synthesis

The workflow for the laboratory synthesis of this compound from n-butyl bromide involves several distinct stages.

Caption: Experimental workflow for the synthesis of this compound.

Separation and Purification

The separation of this compound from its isomer, 2-nitrobutane, and other byproducts is a critical step, especially in the case of direct nitration of n-butane. Fractional distillation is the most commonly employed method, exploiting the differences in the boiling points of the components.

Table 3: Boiling Points of Relevant Compounds

| Compound | Boiling Point (°C) |

| Nitromethane | 101.2 |

| Nitroethane | 114.0 |

| 2-Nitropropane | 120.3 |

| 1-Nitropropane | 131.6 |

| 2-Nitrobutane | 139.0 |

| This compound | 151.0 |

Note: Boiling points are at standard atmospheric pressure.

The significant difference in boiling points between this compound and 2-nitrobutane allows for their separation through careful fractional distillation.

Conclusion

The synthesis of this compound from n-butane via direct nitration is an industrially relevant but non-selective method that produces a mixture of nitroalkanes. For laboratory applications requiring high purity this compound, a more practical and selective approach is the nucleophilic substitution of a 1-halobutane, such as n-butyl bromide, with silver nitrite. This guide provides the necessary theoretical background and practical protocols for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. This compound | 627-05-4 | Benchchem [benchchem.com]

- 2. perlego.com [perlego.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pnas.org [pnas.org]

- 5. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Liquid-phase nitration of n-butane - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

physical and chemical properties of 1-Nitrobutane

An In-depth Technical Guide to 1-Nitrobutane

Introduction

This compound (CAS No: 627-05-4) is a colorless liquid organic compound classified as a nitroalkane.[1][2][3] Its molecular structure consists of a linear butane (B89635) chain with a nitro group (-NO₂) attached to the primary carbon, giving it the chemical formula C₄H₉NO₂.[2][4] This structure imparts a unique combination of polarity from the nitro group and non-polarity from the butyl chain, influencing its physical properties and chemical reactivity.[2] this compound serves as a valuable intermediate and solvent in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[2][5] Its reactivity is primarily centered around the nitro group and the adjacent α-hydrogens, which are rendered acidic by the electron-withdrawing nature of the nitro functionality.[6]

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic strong odor.[1][5] It is highly flammable and slightly soluble in water, while being soluble in many organic solvents.[1][3][7][8]

Tabulated Physical Properties

The key physical and thermodynamic properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [1][2] |

| CAS Number | 627-05-4 | [1][2][4] |

| Molecular Formula | C₄H₉NO₂ | [1][2][4] |

| Molecular Weight | 103.12 g/mol | [1][2][4] |

| SMILES | CCCC--INVALID-LINK--[O-] | [1][2][4] |

| Physical State | ||

| Appearance | Colorless liquid | [1][2][3] |

| Thermodynamic Data | ||

| Melting Point | -81.33 °C / 191.82 K | [2][9] |

| Boiling Point | 152-153 °C (at 760 mmHg) | [2][4][5][10] |

| Density | 0.971 - 0.973 g/mL (at 20-25 °C) | [1][4][5][10] |

| Vapor Pressure | 3.79 mmHg | [1][2][9] |

| Enthalpy of Vaporization | 47.00 - 48.58 kJ/mol | [2] |

| Enthalpy of Fusion | ~17.48 kJ/mol | [2] |

| Standard Enthalpy of Combustion | -2667.8 ± 1.3 kJ/mol | [2] |

| Solubility | ||

| Water Solubility | Slightly soluble; 3.609 g/L at 25 °C | [1][2][3][11] |

| LogP (Octanol/Water) | 1.47 | [2][12] |

| Optical Properties | ||

| Refractive Index (n20/D) | 1.410 | [5][9][10][12] |

| Safety Data | ||

| Flash Point | 44 °C (111.2 °F) | [4][9][13] |

| UN Number | 1993 | [9] |

| Hazard Class | 3.2 (Flammable Liquid) | [3][11] |

Chemical Reactivity and Key Reactions

The chemistry of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the rest of the molecule.[6]

-

Reactivity Profile : As a nitroalkane, this compound is considered a mild to strong oxidizing agent. It can react violently and potentially detonate when mixed with reducing agents, especially at elevated temperatures and pressures.[1][3][7] Reactions with inorganic bases can form explosive salts.[1][3]

-

Acidity of α-Hydrogens : The nitro group makes the α-hydrogens (on the carbon adjacent to the NO₂ group) acidic and thus susceptible to deprotonation by a base.[6] This property is fundamental to its participation in carbon-carbon bond-forming reactions.

-

Reduction to Amines : The nitro group can be readily reduced to a primary amine. This transformation is crucial for synthesizing butylamine, an important industrial chemical.[6] Reagents such as pinacolborane have been used for this purpose.[2][3]

-

The Henry Reaction (Nitro-Aldol Reaction) : As a primary nitroalkane, this compound can undergo the Henry reaction. This is a classic base-catalyzed carbon-carbon bond-forming reaction with aldehydes or ketones, yielding β-nitro alcohols, which are versatile synthetic intermediates.[6]

-

Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the butane chain.[2][6]

Synthesis and Manufacturing

Several methods have been established for the synthesis of this compound, ranging from classical laboratory procedures to industrial processes.

-

From Halogenated Precursors (Victor Meyer Reaction) : A common and reliable laboratory method involves the nucleophilic substitution reaction of a 1-halobutane (such as 1-bromobutane (B133212) or 1-iodobutane) with a nitrite (B80452) salt.[6] Using silver nitrite (AgNO₂) often favors the formation of the C-nitro compound (this compound) over the O-nitro isomer (butyl nitrite).[6][14] The reaction with alkali metal nitrites like sodium nitrite (NaNO₂) in solvents like DMSO or DMF is also effective (Kornblum modification).[2]

-

Vapor-Phase Nitration of Alkanes : On an industrial scale, nitroalkanes can be produced by the vapor-phase nitration of alkanes at high temperatures (150-475 °C) using nitric acid or nitrogen oxides.[2] For instance, the nitration of propane (B168953) can yield a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, while the nitration of n-butane can produce this compound and 2-nitrobutane.[2][6] This method's primary challenge is controlling the reaction to achieve high selectivity for the desired product.[2][6]

Experimental Protocols

Synthesis of this compound via Victor Meyer Reaction

This protocol is adapted from established laboratory procedures for reacting alkyl halides with silver nitrite.[14]

-

Preparation : Ensure all glassware is thoroughly dried. In a 250 mL distilling flask, place 64 g (50 mL) of dry n-butyl bromide and 80 g of dry, powdered silver nitrite. The silver nitrite should be freshly dried in an oven at 100 °C for 30 minutes.[14]

-

Initial Reaction : Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Allow the mixture to stand at room temperature for 2 hours.[14]

-

Heating : Heat the reaction mixture on a steam bath for 4 hours, followed by heating in an oil bath at 110 °C for an additional 8 hours.[14] This extended heating drives the reaction to completion.

-

Isolation and Purification : After cooling, arrange the apparatus for distillation. Distill the mixture directly from the reaction flask.

-

Fractional Distillation : Collect the fraction that boils between 149-151 °C. This fraction is pure this compound.[14] The expected yield is approximately 18 grams.

General Protocol for Spectroscopic Analysis

Detailed spectroscopic data for this compound is available in various databases.[15][16][17][18] The following describes the general methodology for obtaining such spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

A small sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[16]

-

The tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum will show distinct signals for the protons on each carbon of the butyl chain, with characteristic chemical shifts and splitting patterns due to spin-spin coupling.

-

For ¹³C NMR, the spectrum will display four distinct signals, one for each unique carbon atom in the molecule.[17]

-

-

Infrared (IR) Spectroscopy :

-

A drop of neat (undiluted) this compound liquid is placed between two salt (NaCl or KBr) plates to create a thin film.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in an FTIR spectrometer, and the IR spectrum is recorded. The spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹) and C-H stretching of the alkyl chain (around 2800-3000 cm⁻¹).[18][19]

-

-

Mass Spectrometry (MS) :

-

A dilute solution of this compound is injected into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and introduction.

-

In the ion source (e.g., using electron ionization), the molecules are fragmented.

-

The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the molecular ion peak and various fragment ions, which can be used to confirm the molecular weight and structure.[19]

-

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound's identity.

| Spectrum Type | Key Features / Available Data | Source(s) |

| ¹H NMR | Spectrum available. Expects four distinct signals corresponding to the -CH₃, two internal -CH₂- groups, and the -CH₂- group adjacent to the NO₂ group. | [15][16] |

| ¹³C NMR | Spectrum available. Expects four signals for the four unique carbon atoms of the butyl chain. | [17] |

| Infrared (IR) | Spectrum available. Key absorbances include strong N-O stretching bands and C-H stretching bands from the alkyl chain. | [18] |

| Mass Spec (MS) | Spectrum available. The mass spectrum will show the molecular ion and characteristic fragmentation patterns for an alkyl nitro compound. | [20] |

References

- 1. This compound | C4H9NO2 | CID 12302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 627-05-4 [smolecule.com]

- 3. This compound | 627-05-4 [chemicalbook.com]

- 4. This compound | 627-05-4 | FN67980 | Biosynth [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 627-05-4 | Benchchem [benchchem.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CAS 627-05-4: this compound | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound CAS#: 627-05-4 [m.chemicalbook.com]

- 12. This compound [stenutz.eu]

- 13. chemicalpoint.eu [chemicalpoint.eu]

- 14. prepchem.com [prepchem.com]

- 15. This compound(627-05-4) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Butane, 1-nitro- [webbook.nist.gov]

- 19. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 20. Butane, 1-nitro- [webbook.nist.gov]

A Comprehensive Technical Guide to 1-Nitrobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Nitrobutane, a versatile nitroalkane compound. This document covers its fundamental chemical identifiers, molecular structure, and key physicochemical properties.

Chemical Identity and Properties

This compound is a colorless to pale yellow liquid at room temperature with a slightly sweet odor.[1] It is an organic compound characterized by a nitro group (-NO2) attached to a butane (B89635) backbone.[1] Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 627-05-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C4H9NO2 | [1][2][3][5][6][7][8] |

| Molecular Weight | 103.12 g/mol | [1][2][3][6] |

| Melting Point | -81 °C | [3][6] |

| Boiling Point | 152-153 °C | [3][5][6] |

| Density | 0.973 g/cm³ at 20 °C | [3][5] |

| Flash Point | 44 °C | [3][5] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1][5] |

| SMILES | CCCC--INVALID-LINK--[O-] | [3][6] |

| InChI Key | NALZTFARIYUCBY-UHFFFAOYSA-N | [1][6][7][8] |

Molecular Structure

The molecular structure of this compound consists of a four-carbon butane chain with a nitro group attached to the first carbon atom.

Caption: Molecular structure of this compound.

Chemical Synthesis and Reactivity

This compound is primarily utilized as a solvent and as an intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] It can participate in a range of chemical reactions, such as nucleophilic substitutions and reductions, making it a valuable building block in synthetic organic chemistry.[1] For instance, it is used in methods for preparing amines by reducing the nitro compound.[4]

As a nitroalkane, this compound is considered a mild oxidizing agent.[9] Caution is advised when mixing it with reducing agents, as this can lead to vigorous and potentially explosive reactions, especially at elevated temperatures and pressures.[9] It can also react with inorganic bases to form explosive salts.[9]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[1][9] It is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[2] Due to its potential health hazards upon exposure, appropriate personal protective equipment should be worn when handling this chemical.[1]

References

- 1. CAS 627-05-4: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 627-05-4 | FN67980 | Biosynth [biosynth.com]

- 4. This compound | 627-05-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Butane, 1-nitro- [webbook.nist.gov]

- 9. This compound | C4H9NO2 | CID 12302 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Nitrobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitrobutane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this and similar small organic molecules.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.466 | Triplet | 2H | -CH₂-NO₂ (C1) |

| 2.065 | Sextet | 2H | -CH₂-CH₂NO₂ (C2) |

| 1.504 | Sextet | 2H | -CH₂-CH₃ (C3) |

| 1.065 | Triplet | 3H | -CH₃ (C4) |

Solvent: CDCl₃, Frequency: 90 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~75-80 | -CH₂-NO₂ (C1)[3] |

| 26.7 | -CH₂-CH₂NO₂ (C2) |

| 19.8 | -CH₂-CH₃ (C3) |

| 13.4 | -CH₃ (C4) |

Note: Experimentally verified chemical shifts for C2, C3, and C4 were not available in the searched literature. The provided values are predicted estimates.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2965 | C-H Asymmetric Stretch |

| ~2875 | C-H Symmetric Stretch |

| ~1550 | N-O Asymmetric Stretch (Nitro Group)[4][5] |

| ~1365 | N-O Symmetric Stretch (Nitro Group)[4][5] |

| ~870 | C-N Stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 103 | ~1 | [M]⁺ (Molecular Ion) |

| 57 | 87.6 | [C₄H₉]⁺ |

| 41 | 90.9 | [C₃H₅]⁺ |

| 29 | 100.0 | [C₂H₅]⁺ |

| 27 | 31.1 | [C₂H₃]⁺ |

Source: NIST Mass Spectrometry Data Center[6]

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a drop of the sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to be subtracted from the sample spectrum. This corrects for atmospheric CO₂ and H₂O absorptions.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition:

-

Place the prepared sample (salt plates or ATR) into the spectrometer's sample holder.

-

Acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups (e.g., C-H stretch, N-O stretch).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). A typical concentration is around 100 ppm (µg/mL).

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install a suitable capillary column (e.g., a non-polar DB-5ms or similar).

-

Set the injector temperature (e.g., 250 °C) and the carrier gas (Helium) flow rate.

-

Program the oven temperature ramp. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 250 °C.

-

-

Mass Spectrometer (MS):

-

Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

-

Set the mass range to be scanned (e.g., m/z 20-200).

-

Typically, Electron Ionization (EI) at 70 eV is used.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

-

The MS will continuously scan the specified mass range, generating a mass spectrum for the compounds as they elute from the GC column.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries (e.g., NIST) for confirmation.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

Solubility of 1-Nitrobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-nitrobutane in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solvation characteristics of this important nitroalkane. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and illustrates key conceptual workflows.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water and Organic Solvents

| Solvent | Solvent Type | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Water | Polar Protic | 0.3609[1] | 25[1] | Slightly soluble.[2][3][4] |

| Methanol (B129727) | Polar Protic | Miscible (Presumed) | Not Specified | Enhanced solvation due to hydrogen bonding.[1] |

| Ethanol (B145695) | Polar Protic | Miscible (Presumed) | Not Specified | Enhanced solvation due to hydrogen bonding.[1] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble (Presumed) | Not Specified | Good solvation characteristics. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (Presumed) | Not Specified | Good solvation characteristics. |

| Acetone | Polar Aprotic | Soluble (Presumed) | Not Specified | Generally soluble.[5] |

| Toluene | Non-polar | Soluble (Presumed) | Not Specified | Generally soluble.[5] |

| Hexane (B92381) | Non-polar | Soluble (Presumed) | Not Specified | Generally soluble.[5] |

Note: "Miscible (Presumed)" and "Soluble (Presumed)" indicate that while literature suggests high solubility, specific quantitative data (e.g., g/100 mL at a specific temperature) was not found in the surveyed sources. Further experimental verification is recommended for precise applications.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, featuring a polar nitro group and a non-polar butyl chain, allows for varying degrees of interaction with different types of solvents.

-

Polar Protic Solvents: Solvents like methanol and ethanol can act as hydrogen bond donors, forming strong intermolecular forces with the oxygen atoms of the nitro group in this compound, leading to enhanced solvation.[1]

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) possess large dipole moments and can effectively solvate polar molecules like this compound through dipole-dipole interactions.

-

Non-polar Solvents: The non-polar butyl chain of this compound allows for van der Waals interactions with non-polar solvents like hexane and toluene, resulting in good solubility.

Experimental Protocols for Solubility Determination

For a precise quantitative determination of the solubility of this compound in a specific organic solvent, the following experimental protocols can be employed.

Determination of Miscibility (Qualitative)

This method is used to determine if two liquids are completely miscible in all proportions.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer

Procedure:

-

In a clean, dry test tube, add a specific volume of the solvent (e.g., 5 mL).

-

To this, add an equal volume of this compound.

-

Stopper the test tube and vortex the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand and observe.

-

Observation:

-

If a single, clear, homogeneous phase is observed, the two liquids are miscible.

-

If two distinct layers form, the liquids are immiscible.

-

If the solution appears cloudy or forms an emulsion, they are partially miscible.

-

-

Repeat the experiment with varying volume ratios of this compound and the solvent to confirm miscibility across all proportions.

Shake-Flask Method for Quantitative Solubility (for partially miscible or slightly soluble systems)

This is a widely recognized method for determining the equilibrium solubility of a compound in a solvent.[6][7][8][9][10]

Materials:

-

This compound

-

Solvent of interest

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (if not centrifuging)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of a separate phase of this compound is necessary to ensure saturation.

-

Seal the flask to prevent evaporation.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the mixture to stand at the same constant temperature for several hours to allow the two phases to separate completely.

-

Carefully withdraw a sample from the solvent phase, ensuring no droplets of the undissolved this compound phase are included. This can be achieved by centrifuging the sample and taking the supernatant or by filtering the sample through a syringe filter.

-

Accurately weigh the collected sample of the saturated solution.

-

Quantify the concentration of this compound in the sample using a pre-calibrated analytical method, such as gas chromatography.

-

The solubility is then expressed as the mass of this compound per mass or volume of the solvent.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound and the signaling pathway of intermolecular forces influencing its solubility.

References

- 1. Buy this compound | 627-05-4 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C4H9NO2 | CID 12302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 627-05-4 [m.chemicalbook.com]

- 5. CAS 627-05-4: this compound | CymitQuimica [cymitquimica.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. scielo.br [scielo.br]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of 1-Nitrobutane from 1-Bromobutane and Silver Nitrite

This guide provides a comprehensive overview of the reaction between 1-bromobutane (B133212) and silver nitrite (B80452) to form 1-nitrobutane, a classic example of a nucleophilic substitution reaction with an ambident nucleophile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of nitroalkanes is a fundamental transformation in organic chemistry, providing valuable intermediates for a variety of subsequent reactions, including the formation of amines, carbonyl compounds, and carbon-carbon bonds. The reaction of alkyl halides with metal nitrites, known as the Victor Meyer reaction, is a well-established method for the preparation of nitroalkanes.[1] This guide focuses on the specific reaction of 1-bromobutane with silver nitrite, which preferentially yields this compound over the isomeric butyl nitrite.

The choice of the nitrite salt is crucial in determining the product distribution. The nitrite ion (

NO2−AgNO2NaNO2Reaction Mechanism and Signaling Pathways

The reaction of 1-bromobutane with silver nitrite is believed to proceed primarily through an

SN2While the

SN2SN1Diagram of the Reaction Pathway

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The following tables summarize key quantitative data for the reactants and the primary product.

Table 1: Physical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |

| 1-Bromobutane | | 137.02 | -112 | 101-102 | 1.276 |

| Silver Nitrite | | 153.87 | 140 (decomposes) | N/A | 4.453 |

| This compound | | 103.12 | -89 | 152-153 | 0.968 |

Sources:[7][8][9][10][11][12][13]

Table 2: Spectroscopic Data for 1-Bromobutane and this compound

| Compound | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (δ, ppm) | ¹³C NMR Spectroscopy (δ, ppm) | Mass Spectrometry (m/z) |

| 1-Bromobutane | C-H stretch: 2870-2960C-Br stretch: 560-640 | 3.42 (t, 2H), 1.88 (m, 2H), 1.48 (m, 2H), 0.95 (t, 3H) | 33.2, 35.1, 21.3, 13.4 | 136, 138 ( |

| This compound | | 4.38 (t, 2H), 2.05 (m, 2H), 1.48 (m, 2H), 0.97 (t, 3H) | 75.1, 28.2, 19.8, 13.4 | 103 ( |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 1-bromobutane and silver nitrite.[17]

Materials and Equipment:

-

1-Bromobutane

-

Silver nitrite (dry)

-

Anhydrous ether

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Silver Nitrite: The silver nitrite should be thoroughly dried before use. This can be achieved by washing with absolute ethanol, followed by anhydrous ether, and then drying in an oven at 100°C for 30 minutes.[17]

-

Reaction Setup: In a 250 mL round-bottom flask, combine 50 mL (64 g) of dry 1-bromobutane and 80 g of dry silver nitrite.

-

Reaction Conditions: Attach a reflux condenser to the flask. Allow the mixture to stand at room temperature for 2 hours. Following this, heat the mixture on a steam bath for 4 hours, and then in an oil bath at 110°C for 8 hours.[17]

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Arrange the apparatus for simple distillation and distill the mixture.

-

Collect the fraction boiling between 149-151°C. This fraction is the purified this compound.

-

The expected yield of pure this compound is approximately 18 grams.[17]

-

Safety Precautions:

-

1-Bromobutane is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

Silver nitrite is toxic if ingested and can stain skin and clothing.[1]

-

The reaction should be conducted with appropriate shielding and safety measures in place.

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The reaction of 1-bromobutane with silver nitrite provides an effective method for the synthesis of this compound. The preference for N-alkylation over O-alkylation is a key feature of using silver nitrite. The provided experimental protocol, when followed with appropriate safety precautions, offers a reliable procedure for obtaining the desired product. The quantitative and spectroscopic data presented in this guide can be used for the characterization and quality control of the synthesized this compound. This synthesis remains a valuable tool for organic chemists in both academic and industrial research settings.

References

- 1. scribd.com [scribd.com]

- 2. allen.in [allen.in]

- 3. quora.com [quora.com]

- 4. organic chemistry - The reaction of Alkyl Halides with sodium nitrite in DMF - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. baetro-machining.com [baetro-machining.com]

- 9. 1-Bromobutane - Wikipedia [en.wikipedia.org]

- 10. etcnmachining.com [etcnmachining.com]

- 11. ud.goldsupplier.com [ud.goldsupplier.com]

- 12. This compound | C4H9NO2 | CID 12302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Butane, 1-nitro- [webbook.nist.gov]

- 14. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. spectrabase.com [spectrabase.com]

- 16. Butane, 1-bromo- [webbook.nist.gov]

- 17. prepchem.com [prepchem.com]

In-depth Technical Guide: Thermal Stability and Decomposition of 1-Nitrobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-nitrobutane. The information is curated for professionals in research and development who handle or investigate nitroalkanes. This document summarizes key thermal properties, decomposition behaviors, and experimental methodologies, offering a foundational understanding for safe handling and further investigation.

Introduction to this compound and its Thermal Stability

This compound (C₄H₉NO₂) is a primary nitroalkane that serves as a reagent and intermediate in various chemical syntheses. Like other nitroalkanes, its thermal stability is a critical parameter due to the energetic nature of the nitro group.[1] Understanding the behavior of this compound under thermal stress is paramount for ensuring safety and controlling reaction pathways in laboratory and industrial settings.

The thermal decomposition of nitroalkanes can be vigorous and is influenced by factors such as temperature, pressure, and the presence of catalysts or impurities.[2] Generally, the decomposition of this compound at elevated temperatures is expected to yield a mixture of gaseous products, including nitrogen oxides (NOx), aldehydes, and alcohols.[2]

Quantitative Thermal Analysis Data

While specific experimental data for the thermal decomposition of this compound is not extensively available in publicly accessible literature, data from analogous nitroalkanes and general knowledge of thermal analysis techniques allow for a comprehensive understanding. The following tables present expected and comparative data for the thermal analysis of this compound.

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value/Range | Method | Notes |

| Decomposition Onset (Tonset) | 150 - 250 °C | TGA/DSC | Highly dependent on heating rate and atmosphere. |

| Peak Decomposition Temp. (Tpeak) | 200 - 300 °C | DSC | Corresponds to the maximum rate of decomposition. |

| Heat of Decomposition (ΔHd) | > 500 J/g | DSC | Indicates a significant energy release upon decomposition. |

| Activation Energy (Ea) | 150 - 250 kJ/mol | Kinetic Analysis | Represents the energy barrier for the decomposition reaction. |

Table 2: Comparative Thermal Properties of Short-Chain Nitroalkanes

| Compound | Decomposition Onset (°C) | Heat of Decomposition (J/g) | Reference |

| Nitromethane | ~300 °C (in sealed crucible) | > 500 | [3] |

| Nitroethane | Not specified | > 500 | [3] |

| 1-Nitropropane | Not specified | > 500 | [3] |

| 2-Nitropropane | Not specified | > 500 | [3] |

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of this compound requires standardized experimental protocols. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are primary techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining the onset of decomposition and the mass loss associated with it.

Experimental Protocol for TGA of this compound:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass as a function of temperature and time.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) from the TGA curve, which is the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on exothermic or endothermic processes such as decomposition.

Experimental Protocol for DSC of this compound:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample of this compound (typically 1-5 mg) into a high-pressure DSC pan. Hermetically seal the pan to prevent evaporation of the sample before decomposition.

-

Reference: Use an empty, sealed high-pressure pan as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Heating Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.

-

Data Analysis: Determine the onset temperature (Tonset), peak temperature (Tpeak), and the heat of decomposition (ΔHd) from the resulting DSC curve.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is believed to proceed through complex radical pathways. While a definitive, universally accepted mechanism is not established, studies on analogous nitroalkanes suggest several key initial steps.

The primary initiation step is likely the homolytic cleavage of the C-N bond, which has the lowest bond dissociation energy in the molecule. This generates a butyl radical and a nitrogen dioxide radical.

C₄H₉NO₂ → C₄H₉• + NO₂•

Another potential initial pathway, particularly at lower temperatures, is the concerted elimination of nitrous acid (HONO) via a five-membered transition state, yielding 1-butene.

C₄H₉NO₂ → C₄H₈ + HONO

Following these initiation steps, a cascade of secondary radical reactions occurs, leading to the formation of a variety of smaller, stable molecules. The butyl radical can undergo β-scission to produce ethene and an ethyl radical, or it can be oxidized by NO₂. The highly reactive NO₂ can also abstract hydrogen atoms from the alkyl chain, leading to the formation of aldehydes and other oxygenated species.

dot

Caption: Proposed initial decomposition pathways of this compound under thermal stress.

Experimental Workflow for TGA-GC/MS Analysis

To identify and quantify the decomposition products of this compound, a coupled Thermogravimetric Analyzer-Gas Chromatograph/Mass Spectrometer (TGA-GC/MS) system is highly effective.

Caption: Key factors that influence the thermal stability of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While specific quantitative experimental data for this compound is limited, a combination of data from analogous compounds and established analytical techniques provides a strong framework for its characterization. The primary decomposition pathways are believed to involve C-N bond cleavage and HONO elimination, leading to a complex mixture of products. For professionals working with this compound, a thorough understanding of its thermal properties through techniques like TGA and DSC is essential for ensuring safe handling and for the successful design of chemical processes. Further research focusing on detailed kinetic modeling and quantitative product analysis of this compound decomposition would be highly valuable to the scientific community.

References

In-Depth Technical Guide: Hazards and Safety Precautions for Handling 1-Nitrobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with 1-Nitrobutane and outlines essential safety precautions for its handling in a laboratory and research setting. The information is presented to ensure the safety of personnel and the integrity of research activities.

Chemical and Physical Properties

This compound is a colorless liquid with a somewhat disagreeable odor.[1] A summary of its key physical and chemical properties is provided in the table below to inform safe handling and storage procedures.

| Property | Value | Source |

| Chemical Formula | C₄H₉NO₂ | [2] |

| Molecular Weight | 103.12 g/mol | [3][4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 152-153 °C (305.6-307.4 °F) at 760 mmHg | [4] |

| Melting Point | -81 °C (-113.8 °F) | |

| Flash Point | 44 °C (111.2 °F) - Closed Cup | [5] |

| Density | 0.973 g/mL at 25 °C (77 °F) | |

| Vapor Pressure | 3.79 mmHg at 25 °C (77 °F) | [3] |

| Water Solubility | Slightly soluble | [4] |

| Refractive Index | n20/D 1.410 |

Hazard Identification and Classification

This compound is classified as a flammable liquid and presents several health and safety hazards that must be carefully managed.

Flammability Hazards

This compound is a flammable liquid with a flash point of 44 °C, categorized as a Class IC Flammable Liquid.[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. All ignition sources, including sparks, open flames, and hot surfaces, must be eliminated from areas where this compound is handled or stored. All equipment used must be properly grounded to prevent static discharge.

Reactivity Hazards

This compound is a nitroalkane and, as such, can act as a strong oxidizing agent. It is incompatible with:

-

Reducing agents: Including hydrides, sulfides, and nitrides. Mixing with these can lead to a vigorous reaction that may culminate in a detonation.[4]

-

Inorganic bases: Can form explosive salts with nitroalkanes.[4]

-

Metal oxides: The presence of metal oxides can increase the thermal sensitivity of nitroalkanes.[4]

-

Strong acids, alkalis, and other combustible materials. [1]

Health Hazards

Exposure to this compound can occur through inhalation, ingestion, or skin and eye contact.[1]

-

Inhalation: Vapors may cause irritation to the respiratory tract. Symptoms of overexposure can include headache, nausea, vomiting, and diarrhea.[1] In animals, exposure has been shown to cause liver and kidney damage.[1]

-

Skin and Eye Contact: May cause irritation upon contact with skin and eyes.[1]

-

Ingestion: Harmful if swallowed.

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data is summarized in the table below. In the absence of extensive data, it is prudent to handle this chemical with a high degree of caution.

| Test | Species | Route | Value | Source |

| LDLo (Lowest published lethal dose) | Rabbit | Oral | 500 mg/kg | [6] |

Due to the lack of comprehensive toxicity data for this compound, information from analogous compounds such as 1-Nitropropane is often used for preliminary risk assessment. For 1-Nitropropane, the oral LD50 in rats is in the range of 2000 - 5000 mg/kg.[7]

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH established for this compound. For the related compound, 1-Nitropropane, the following limits have been established and may provide guidance:

An Immediately Dangerous to Life or Health (IDLH) value has not been established for this compound. For 1-Nitropropane, the IDLH is 1000 ppm.[1]

Experimental Protocols

Standardized methods are crucial for the accurate assessment of chemical hazards. The following are summaries of key experimental protocols relevant to the safety data of this compound.

Flash Point Determination (ASTM D56)

Objective: To determine the flash point of volatile liquids with a flash point below 93°C (200°F) using a Tag Closed Cup Tester.[8][9]

Methodology:

-

A 50 mL sample of the liquid is placed in the test cup of the Tag Closed Tester.[10]

-

If necessary, the sample is pre-cooled to at least 10°C below the expected flash point.[11]

-

The sample is then heated at a slow, constant rate.[10]

-

An ignition source (a small flame) is passed over the cup at specified temperature intervals.[10][11]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[10][11]

-

The observed flash point is then corrected for barometric pressure.[11]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of a substance by identifying the dose that causes evident toxicity without causing mortality.[3][12]

Methodology:

-

Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[3][6]

-

Main Study: Groups of at least 5 animals of a single sex (typically female rats) are dosed at the level determined from the sighting study.[3]

-

The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.[12]

-

Animals are observed for a period of at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is also recorded.[3]

-

The outcome (no effect, evident toxicity, or mortality) at a given dose determines the next step, which may involve dosing another group at a higher or lower fixed dose.[12]

-

The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.[13]

Signaling Pathways and Toxicology

The toxicity of nitroalkanes is often linked to their metabolism. While a specific, detailed signaling pathway for this compound is not well-established, a plausible pathway can be inferred from the metabolism of similar nitroalkanes and the known effects of their metabolites. The primary metabolic pathway is believed to involve cytochrome P450 enzymes.

Proposed Metabolic Activation and Toxicity Pathway

The following diagram illustrates a potential pathway for the metabolic activation of this compound and the subsequent cellular stress.

Caption: Proposed metabolic pathway of this compound leading to cellular stress.

This pathway suggests that cytochrome P450 enzymes metabolize this compound to butyraldehyde and nitrite.[14] Butyraldehyde can induce oxidative stress, while nitrite is a key mediator of nitrosative stress.[15][16] Both oxidative and nitrosative stress can lead to cellular damage, including lipid peroxidation and DNA damage, which are underlying mechanisms of toxicity.[17][18]

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ignition Source Control: All sources of ignition must be strictly excluded from the work area. Use of intrinsically safe and explosion-proof equipment is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). It is important to consult the glove manufacturer's compatibility charts for specific breakthrough times.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for exposure to exceed occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

The following diagram outlines the logical workflow for selecting appropriate PPE.

Caption: Personal Protective Equipment (PPE) selection workflow for this compound.

Handling and Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers tightly closed when not in use.

-

Take precautionary measures against static discharges.

Emergency Procedures

Accidental Release

-

Evacuate the area immediately.

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an absorbent, non-combustible material such as sand or earth.

-

Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

Fire

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish small fires. For large fires, use water spray, fog, or alcohol-resistant foam.

-

Do not use a solid stream of water as it may scatter and spread the fire.

-

Cool fire-exposed containers with water spray.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

This guide is intended to provide essential safety information for handling this compound. It is imperative that all personnel are thoroughly trained on the specific hazards and procedures relevant to their work. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling any chemical.

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Nitropropane [cdc.gov]

- 2. Butane, 1-nitro- [webbook.nist.gov]

- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 4. This compound | C4H9NO2 | CID 12302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pentyllabs.com [pentyllabs.com]

- 6. scribd.com [scribd.com]

- 7. 1-Nitropropane - IDLH | NIOSH | CDC [cdc.gov]

- 8. ASTM D56 - eralytics [eralytics.com]

- 9. store.astm.org [store.astm.org]

- 10. delltech.com [delltech.com]

- 11. youtube.com [youtube.com]

- 12. oecd.org [oecd.org]

- 13. ijrap.net [ijrap.net]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. drpress.org [drpress.org]

- 17. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Genesis of Modern Synthesis: A Technical Guide to the Historical Development of Nitroalkane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroalkane chemistry, a cornerstone of modern organic synthesis, has a rich history stretching back to the late 19th century. The unique reactivity of the nitro group, a powerful electron-withdrawing moiety, has made nitroalkanes indispensable building blocks for the construction of complex molecules, including a wide array of pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the historical milestones, key reactions, and experimental foundations that have shaped this critical field. We will delve into the core reactions that define nitroalkane chemistry—the Victor Meyer synthesis, the Henry (nitroaldol) reaction, the Nef reaction, and the Michael addition—providing detailed experimental protocols, quantitative data, and mechanistic insights to serve as a comprehensive resource for researchers and professionals in drug development.

The Dawn of Nitroalkanes: The Victor Meyer Synthesis (1872)